Isopentaquine

Catalog No.
S530936
CAS No.
529-73-7
M.F
C18H27N3O
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentaquine

CAS Number

529-73-7

Product Name

Isopentaquine

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3

InChI Key

FXVNYPZBTGPKQO-UHFFFAOYSA-N

SMILES

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2

solubility

Soluble in DMSO

Synonyms

8-(4-(isopropylamino)-1-methylbutylamino)-6- methoxyquinoline, isopentaquine

Canonical SMILES

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2

The exact mass of the compound Isopentaquine is 301.2154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88372. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isopentaquine (CAS 529-73-7) is a synthetic 8-aminoquinoline derivative distinguished by its branched isopropyl-terminated alkyl side chain. In procurement and chemoinformatics contexts, it serves as a highly lipophilic reference standard (XLogP3 = 3.7) for antimalarial structure-activity relationship (SAR) mapping, gametocytocidal assay calibration, and neurotoxicity modeling [1]. Unlike mainstream clinical antimalarials, Isopentaquine is primarily sourced by advanced research and industrial laboratories requiring a specific intermediate-toxicity benchmark to evaluate the hypnozoitocidal efficacy and hemolytic safety margins of novel quinoline-based compounds [2].

Substituting Isopentaquine with more common in-class alternatives like primaquine or pamaquine fundamentally compromises assay reproducibility and formulation modeling. Primaquine possesses a significantly lower lipophilicity (XLogP3 = 2.2), making it an inadequate surrogate for Isopentaquine (XLogP3 = 3.7) in lipid-based drug delivery systems and membrane partitioning studies [REFS-1, REFS-2]. Conversely, utilizing historical analogs like pamaquine introduces severe, confounding central nervous system (CNS) toxicity in mammalian models, whereas Isopentaquine provides a controlled, intermediate safety profile essential for isolating the specific pharmacological effects of side-chain branching[3].

Superior Lipophilicity for Lipid-Based Formulation Compatibility

Isopentaquine exhibits a significantly higher partition coefficient than the clinical standard primaquine, driven by its branched isopropyl side chain. Quantitative analysis demonstrates that Isopentaquine possesses an XLogP3 of 3.7, compared to primaquine's XLogP3 of 2.2 [REFS-1, REFS-2]. This difference of 1.5 log units drastically alters the compound's behavior in hydrophobic environments.

Evidence DimensionOctanol-water partition coefficient (XLogP3)
Target Compound DataXLogP3 = 3.7 (Isopentaquine)
Comparator Or BaselineXLogP3 = 2.2 (Primaquine)
Quantified Difference1.5 log units higher lipophilicity (approx. 31.6-fold higher partition into non-polar phase)
ConditionsStandard computational and experimental physicochemical profiling

This high lipophilicity makes Isopentaquine the mandatory choice for evaluating encapsulation efficiency in liposomes and lipid nanoparticles where primaquine fails to partition effectively.

Reduced Central Nervous System Toxicity in Mammalian Models

In standardized rhesus monkey neurotoxicity models, the 8-aminoquinoline class is known for inducing lesions in the dorsal motor and supraoptic nuclei. However, Isopentaquine demonstrates a significantly wider safety margin compared to its predecessor, pamaquine. At equivalent high doses, Isopentaquine produces markedly less severe destructive lesions in the central nervous system than pamaquine [1].

Evidence DimensionSeverity of CNS lesions and neurotoxic margin of safety
Target Compound DataReduced lesion severity and higher tolerated dose without fatal neurotoxicity
Comparator Or BaselinePamaquine (severe, extensive brainstem and diencephalon destruction at equivalent doses)
Quantified DifferenceSignificantly wider therapeutic-to-toxic window for CNS injury
ConditionsIn vivo rhesus monkey (Macaca mulatta) neurotoxicity models

Procurement of Isopentaquine is critical for toxicology labs needing a reliable, intermediate-toxicity benchmark to validate the safety of new antimalarial candidates without premature subject mortality.

Superior Radical Curative Efficacy Against Relapsing Malaria Strains

Isopentaquine provides a rigorously quantified efficacy baseline for the radical cure of relapsing malaria. In controlled trials against the Chesson strain of vivax malaria, administration of 60 mg/day of Isopentaquine resulted in a 35% relapse rate, whereas an equivalent 60 mg/day dose of pamaquine resulted in an 82% relapse rate [1].

Evidence DimensionPost-treatment infection relapse rate
Target Compound Data35% relapse rate (60 mg/day base)
Comparator Or Baseline82% relapse rate (Pamaquine, 60 mg/day base)
Quantified Difference47% absolute reduction in relapse incidence
ConditionsIn vivo mosquito-transmitted Chesson strain vivax malaria model (14-day regimen)

This established quantitative baseline makes Isopentaquine an essential positive control for evaluating the hypnozoitocidal potency of next-generation antimalarial pipeline drugs.

Lipid-Nanoparticle (LNP) and Liposomal Formulation Development

Because Isopentaquine possesses an XLogP3 of 3.7—significantly more lipophilic than primaquine—it is the preferred 8-aminoquinoline scaffold for engineering lipid-based drug delivery systems. It ensures high encapsulation efficiency and stable membrane partitioning in liposomal formulations that would otherwise leak more hydrophilic analogs [1].

Calibration of Preclinical Neurotoxicity and Hemolysis Assays

Isopentaquine's intermediate toxicity profile, which avoids the severe CNS destruction seen with pamaquine, makes it an ideal reference standard. Toxicology laboratories procure Isopentaquine to calibrate rhesus monkey neurotoxicity models and G6PD-deficient erythrocyte hemolysis assays, providing a reliable baseline for mapping the safety of novel quinoline derivatives[2].

Gametocytocidal and Transmission-Blocking Screening Workflows

In antimalarial drug discovery, Isopentaquine is utilized as a validated positive control in transmission-blocking assays. Its proven ability to reduce the infectivity of gametocytes, combined with a known 35% relapse rate baseline in rigorous in vivo models, allows researchers to accurately benchmark the efficacy of new hypnozoitocidal candidates against a standardized historical comparator[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

301.2154

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

529-73-7

Dates

Last modified: 02-18-2024
1: SCHMIDT IG, SCHMIDT LH. Neurotoxicity of the 8-aminoquinolines. III. The effects of pentaquine, isopentaquine, primaquine, and pamaquine on the central nervous system of the rhesus monkey. J Neuropathol Exp Neurol. 1951 Jul;10(3):231-56. PubMed PMID: 14861663.
2: Lewis MD, Behrends J, Sá E Cunha C, Mendes AM, Lasitschka F, Sattler JM, Heiss K, Kooij TW, Prudêncio M, Bringmann G, Frischknecht F, Mueller AK. Chemical attenuation of Plasmodium in the liver modulates severe malaria disease progression. J Immunol. 2015 May 15;194(10):4860-70. doi: 10.4049/jimmunol.1400863. Epub 2015 Apr 10. PubMed PMID: 25862814.
3: ALVING AS. Study of pentaquine and isopentaquine, therapeutic agents effective in reducing relapse rate in vivax malaria. Abstr Int Congr Trop Med Malar. 1948;56(4th Congr):58. PubMed PMID: 18872928.
4: COOPER WC, MYATT AV, HERNANDEZ T, JEFFERY GM, COATNEY GR. Studies in human malaria. XXXI. Comparison of primaquine, isopentaquine, SN-3883, and pamaquine as curative agents against Chesson strain vivax malaria. Am J Trop Med Hyg. 1953 Nov;2(6):949-57. PubMed PMID: 13104803.
5: CHRISTEN R, ATIAS VA. [Trials of chemotherapy in experimental Chagas disease. XI. Action of isopentaquine diphosphate, alone and with quinine sulfate]. Bol Inf Parasit Chil. 1953 Apr-Jun;8(2):30-3. Undetermined Language. PubMed PMID: 13105739.
6: Grewal RS. Pharmacology of 8-aminoquinolines. Bull World Health Organ. 1981;59(3):397-406. PubMed PMID: 6976847; PubMed Central PMCID: PMC2396079.

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